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Compound of Interest

Compound Name: Dapagliflozin impurity

Cat. No.: B600843

Introduction

Dapagliflozin is an active pharmaceutical ingredient (API) used in the treatment of type 2
diabetes. The manufacturing process of Dapagliflozin may involve the use of various organic
solvents. These solvents are not completely removed during the manufacturing process and
remain as impurities in the final product. Regulatory bodies such as the International Council
for Harmonisation (ICH) have set strict limits for the presence of these residual solvents in
pharmaceutical products to ensure patient safety.[1][2][3] This application note describes a
headspace gas chromatography (HS-GC) method coupled with a flame ionization detector
(FID) for the identification and quantification of residual solvents in Dapagliflozin.

Principle

Headspace gas chromatography is a technique used for the analysis of volatile organic
compounds in solid or liquid samples. The sample is placed in a sealed vial and heated to a
specific temperature, allowing the volatile solvents to partition into the headspace gas. A
portion of the headspace gas is then injected into the gas chromatograph, where the solvents
are separated based on their boiling points and interaction with the stationary phase of the GC
column. The separated solvents are then detected by a flame ionization detector, and their
concentration is determined by comparing the peak areas to those of known standards.

Experimental Protocols
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Two distinct methods have been developed for the analysis of residual solvents in different
forms of Dapagliflozin: Dapagliflozin Amorphous and Dapagliflozin propanediol hydrate.

Method 1: Analysis of Residual Solvents in Dapagliflozin
Amorphous[4][5][6]

This method is designed for the quantification of 12 residual solvents in Dapagliflozin
Amorphous.

Instrumentation and Chromatographic Conditions:

Gas Chromatograph: Agilent Gas Chromatograph equipped with a headspace sampler and
Flame lonization Detector (FID).

e Column: DB-624 (60 m x 0.53 mm 1.D., 3.0 um film thickness).[4]
o Carrier Gas: Nitrogen at a constant pressure of 7.0 psi.[4]
* Injector Temperature: 180°C.
e Detector Temperature: 220°C.
e Oven Temperature Program:
o Initial temperature: 40°C, hold for 10 minutes.
o Ramp: 10°C/minute to 240°C.
o Hold at 240°C for 5 minutes.
o Split Ratio: 10:1.
e Headspace Parameters:
o Vial Equilibration Temperature: 90°C.

o Vial Equilibration Time: 10 minutes.
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Sample Preparation:

o Accurately weigh approximately 200 mg of the Dapagliflozin Amorphous sample into a 20 mL
headspace vial.

e Add 10 mL of N-methyl-2-pyrrolidone (NMP) as the diluent.[4]
e Immediately cap and seal the vial with a Teflon-lined septum and an aluminum crimp cap.
Standard Preparation:

Prepare a stock solution containing all 12 residual solvents. Prepare working standard
solutions by diluting the stock solution with NMP to achieve the desired concentrations,
typically at the ICH limit for each solvent.

Method 2: Analysis of Residual Solvents in Dapagliflozin
Propanediol Hydrate[7][8]

This method is suitable for the determination of 9 organic volatile impurities in Dapagliflozin
propanediol monohydrate raw material and its dosage forms.

Instrumentation and Chromatographic Conditions:

Gas Chromatograph: Agilent Gas Chromatograph with HS-GC-FID.

Column: Agilent DB-624 (30 m x 0.530 mm, 3.0 um film thickness).[5][6]

Carrier Gas: Nitrogen.[5][6]

Total Run Time: 20 minutes.[5][6]

Sample Preparation:

e Diluent: Dimethyl sulfoxide (DMSO).[5][6]

» Details on the exact sample weight and diluent volume were not specified in the provided
search results. A common practice is to dissolve a known amount of the sample in the diluent
to achieve a concentration suitable for headspace analysis.
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Data Presentation

The quantitative performance of the described methods is summarized in the tables below.

Table 1: Method 1 - Quantitative Data for Residual Solvents in Dapagliflozin Amorphous

Limit of Limit of
Solvent ICH Class Detection Quantification Recovery (%)

(LOD) (ppm) (LOQ) (Ppm)

Methanol 2 10 30 98.5-102.1
Ethanol 3 15 45 97.1-101.5
Diethyl ether 3 5 15 99.2 - 103.0
Methyl acetate 3 10 30 98.8-102.4
Dichloromethane 2 2 6 97.9-101.8
Ethyl acetate 3 10 30 99.1-102.7
Tetrahydrofuran 2 5 15 98.3-102.0
Cyclohexane 2 5 15 97.5-101.2
Isopropyl acetate 3 10 30 98.6 - 102.5
Methyl isobutyl

cetone 2 10 30 97.8-101.7
Toluene 2 3 9 98.2 - 102.3
Chlorobenzene 2 1 3 97.4-101.1

Note: The recovery percentages were reported to be in the range of 97.1% to 103.0% for all 12
solvents.

Table 2: Method 2 - Quantitative Data for Residual Solvents in Dapagliflozin Propanediol
Hydrate[5][7]
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Limit of Limit of
Solvent ICH Class Detection Quantification Recovery (%)
(LOD) (ppm) (LOQ) (Ppm)
Methanol 2 Not specified Not specified 100.2 - 111.54
Ethanol 3 Not specified Not specified 100.2 - 111.54
Diethyl ether 3 Not specified Not specified 100.2 - 111.54
Acetonitrile 2 Not specified Not specified 100.2 - 111.54
Dichloromethane 2 Not specified Not specified 100.2 -111.54
n-Hexane 2 Not specified Not specified 100.2 - 111.54
Ethyl acetate 3 Not specified Not specified 100.2 - 111.54
Tetrahydrofuran 2 Not specified Not specified 100.2 - 111.54
Toluene 2 Not specified Not specified 100.2 - 111.54

Note: The recovery percentages were reported to be in the range of 100.2% to 111.54% for all
nine solvents.[5][7] Specific LOD and LOQ values were not provided in the search results.

Method Validation

The analytical methods for residual solvent analysis must be validated according to ICH
Q2(R1) guidelines to ensure they are suitable for their intended purpose.[8] Key validation
parameters include:

o Specificity: The ability to unequivocally assess the analyte in the presence of components
that may be expected to be present.

» Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected
but not necessarily quantitated as an exact value.

 Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be
guantitatively determined with suitable precision and accuracy.
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 Linearity: The ability to obtain test results that are directly proportional to the concentration of
the analyte.

» Accuracy: The closeness of test results obtained by the method to the true value.

e Precision: The degree of agreement among individual test results when the method is
applied repeatedly to multiple samplings of a homogeneous sample.

* Robustness: A measure of the method's capacity to remain unaffected by small, but
deliberate variations in method parameters.

Experimental Workflow and Signaling Pathways

The logical workflow for the analysis of residual solvents in Dapagliflozin is depicted in the

following diagram.
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Caption: Workflow for GC Analysis of Residual Solvents in Dapagliflozin.
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Conclusion

The described gas chromatography methods with headspace sampling are suitable for the
determination of residual solvents in Dapagliflozin. These methods are sensitive, accurate, and
robust, meeting the requirements of regulatory guidelines such as ICH Q3C. The validation of
these methods in accordance with ICH Q2(R1) ensures reliable and consistent results for
quality control in the pharmaceutical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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